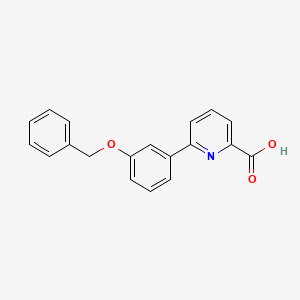
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pyridylethyl)thiopropyltrimethoxysilane is an organosilane compound with the molecular formula C13H23NO3SSi and a molecular weight of 301.477 g/mol . This compound is characterized by the presence of a pyridine ring, a thiopropyl group, and three methoxy groups attached to a silicon atom. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
The synthesis of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane typically involves the reaction of 2-(4-pyridylethyl)thiol with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
Analyse Des Réactions Chimiques
2-(4-Pyridylethyl)thiopropyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiopropyl group to a thiol or sulfide.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(4-Pyridylethyl)thiopropyltrimethoxysilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent to modify the surface properties of materials, such as silica and glass, to enhance their compatibility with organic compounds.
Biology: This compound is employed in the functionalization of biomolecules, such as proteins and nucleic acids, to improve their stability and reactivity.
Medicine: It is used in the development of drug delivery systems and diagnostic tools due to its ability to form stable bonds with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-(4-Pyridylethyl)thiopropyltrimethoxysilane involves the formation of covalent bonds with target molecules through its reactive functional groups. The methoxy groups can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the surface of materials or biomolecules. This results in the formation of stable siloxane bonds, enhancing the properties of the modified materials or biomolecules .
Comparaison Avec Des Composés Similaires
2-(4-Pyridylethyl)thiopropyltrimethoxysilane can be compared with other organosilane compounds, such as:
3-Mercaptopropyltrimethoxysilane: Similar to this compound, but with a mercaptopropyl group instead of a pyridylethyl group. It is commonly used as a coupling agent and surface modifier.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an aminoethyl group and is used in the functionalization of surfaces and biomolecules.
Vinyltrimethoxysilane: Features a vinyl group and is used in the production of adhesives, sealants, and coatings.
The uniqueness of this compound lies in its pyridine ring, which provides additional reactivity and functionality compared to other organosilane compounds .
Propriétés
Numéro CAS |
198567-47-4 |
|---|---|
Formule moléculaire |
C13H23NO3SSi |
Poids moléculaire |
301.48 g/mol |
Nom IUPAC |
trimethoxy-[2-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 |
Clé InChI |
MQGPKQPSPLQBBD-UHFFFAOYSA-N |
SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
SMILES canonique |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide](/img/structure/B597821.png)
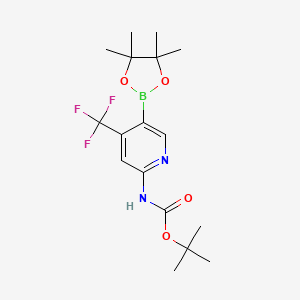
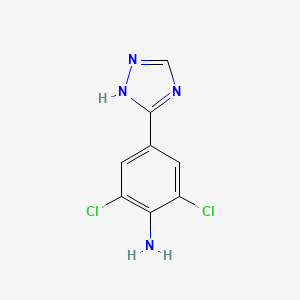
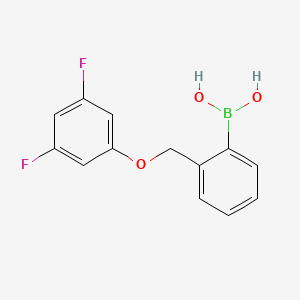
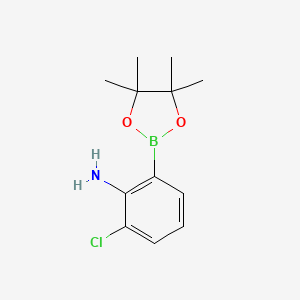
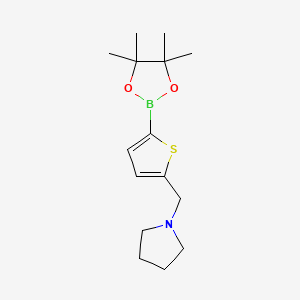
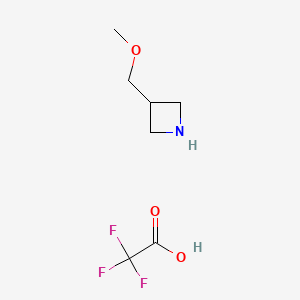
![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)
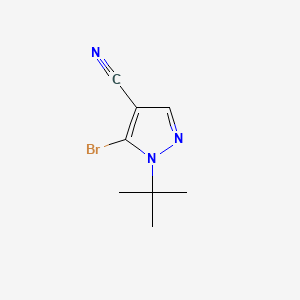
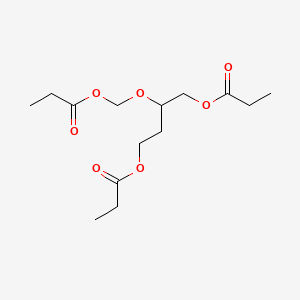
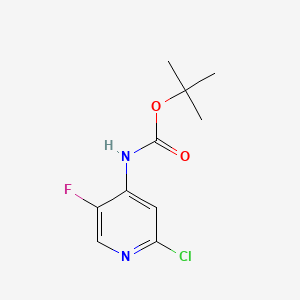
![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)
![4H-Benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B597842.png)
